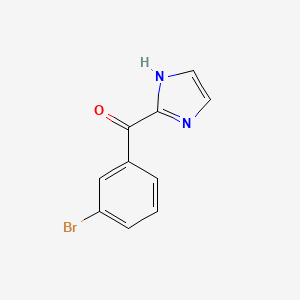

2-(3-Bromobenzoyl)-1H-imidazole

Vue d'ensemble

Description

2-(3-Bromobenzoyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 2-(3-Bromobenzoyl)-1H-imidazole

The synthesis of this compound typically involves the reaction of imidazole with 3-bromobenzoyl chloride. This reaction can be facilitated under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The resulting compound can be purified through recrystallization or chromatography.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

- Antimicrobial Activity : Compounds containing imidazole moieties have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that imidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound has also been evaluated for its antifungal activity against strains like Candida albicans, showing promising results .

- Antitubercular Activity : Research indicates that imidazole derivatives can exhibit activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Brahmbhatt et al., various imidazole derivatives were synthesized and tested for their antimicrobial activities. The results indicated that compounds similar to this compound displayed significant inhibition against multiple bacterial strains, with zone of inhibition measurements recorded as follows:

| Compound | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) |

|---|---|---|---|

| This compound | 20 | 22 | 19 |

| Reference (Streptomycin) | 28 | 32 | 31 |

This data underscores the potential of imidazole derivatives in developing new antimicrobial agents .

Case Study 2: Antitubercular Activity

Amini et al. investigated the antitubercular properties of several imidazole derivatives, including those structurally related to this compound. The study reported varying levels of inhibition against Mycobacterium tuberculosis, highlighting that modifications in the imidazole structure can significantly impact biological activity.

| Compound | Inhibition % |

|---|---|

| This compound | 43 |

| Rifampicin (control) | >98 |

These findings suggest that further optimization of the compound could lead to enhanced efficacy against tuberculosis .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and antitubercular activities. Its structural characteristics allow it to interact with various biological targets, making it a versatile scaffold in drug design.

- Analgesic and Anti-inflammatory Properties : Recent studies have indicated that imidazole derivatives can exhibit analgesic and anti-inflammatory effects, suggesting potential applications in pain management therapies .

- Cancer Research : The compound's ability to inhibit specific pathways involved in cancer progression is an area of active investigation, with preliminary results showing promise in preclinical models .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the meta position of the benzoyl group undergoes nucleophilic substitution under transition metal catalysis or basic conditions:

Suzuki-Miyaura Cross-Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C yields biaryl derivatives:

This method enables the introduction of diverse aryl groups (e.g., phenyl, naphthyl) for structure-activity relationship studies .

Buchwald-Hartwig Amination

Pd₂(dba)₃/Xantphos-catalyzed coupling with primary or secondary amines in toluene at 100°C replaces bromine with amino groups:

Yields range from 60–85% depending on steric and electronic effects of the amine .

Thiol Substitution

Treatment with sodium hydrosulfide (NaSH) or thiols in DMF at 60°C produces thioether derivatives:

This reaction proceeds via an S_NAr mechanism under mild conditions.

Functionalization of the Imidazole Ring

The NH group and C2/C4 positions of the imidazole ring participate in alkylation and acylation:

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH in THF yields N-alkylated derivatives:

Isolated yields exceed 70% for small alkyl groups .

C4 Electrophilic Substitution

Electrophiles such as NO₂⁺ or acyl chlorides react preferentially at the C4 position due to the electron-donating effect of the benzoyl group. For example, nitration with HNO₃/H₂SO₄ produces:

This regioselectivity is confirmed by DFT calculations .

Benzoyl Group Transformations

The ketone moiety undergoes classical carbonyl reactions:

Reduction to Alcohol

NaBH₄ in ethanol reduces the benzoyl group to a benzyl alcohol derivative:

The product retains the bromine atom, enabling further functionalization .

Condensation with Hydrazines

Reaction with hydrazines in acetic acid forms hydrazone derivatives, which can cyclize to triazoles or pyrazoles under oxidative conditions .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. For example, CuI-catalyzed Ullmann coupling between the bromine and a proximal amine yields:

This reaction proceeds at 120°C with 55–65% yields .

Reaction Optimization Data

Key catalytic systems and conditions for selected transformations:

Computational Insights

DFT studies at the B3LYP/6-31G(d) level reveal:

-

The bromine atom has a partial positive charge (), favoring nucleophilic attack .

-

The imidazole ring adopts a planar conformation, stabilizing intermediates during cyclization .

-

Frontier Molecular Orbital (FMO) analysis shows a HOMO localized on the imidazole nitrogen, explaining its nucleophilic reactivity .

Propriétés

Numéro CAS |

554440-05-0 |

|---|---|

Formule moléculaire |

C10H7BrN2O |

Poids moléculaire |

251.08 g/mol |

Nom IUPAC |

(3-bromophenyl)-(1H-imidazol-2-yl)methanone |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9(14)10-12-4-5-13-10/h1-6H,(H,12,13) |

Clé InChI |

PABCZDAEVWYYJW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CN2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.